Cas no 2229202-33-7 (3-(azetidin-2-yl)-1,4-dimethyl-1H-pyrazole)

3-(Azetidin-2-yl)-1,4-dimethyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core linked to an azetidine ring, offering a unique structural motif for medicinal chemistry and drug discovery. Its fused bicyclic architecture provides conformational rigidity, enhancing binding affinity and selectivity in target interactions. The presence of both nitrogen-rich rings makes it a versatile intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors or GPCR modulators. The methyl substituents at the 1- and 4-positions contribute to improved metabolic stability and lipophilicity, optimizing pharmacokinetic properties. This scaffold is valuable for probing structure-activity relationships in lead optimization.
3-(azetidin-2-yl)-1,4-dimethyl-1H-pyrazole structure
2229202-33-7 structure
Product Name:3-(azetidin-2-yl)-1,4-dimethyl-1H-pyrazole
CAS No:2229202-33-7
MF:C8H13N3
MW:151.208921194077
CID:6415664
PubChem ID:165687625
Update Time:2025-08-05

3-(azetidin-2-yl)-1,4-dimethyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3-(azetidin-2-yl)-1,4-dimethyl-1H-pyrazole
    • EN300-1727482
    • 2229202-33-7
    • Inchi: 1S/C8H13N3/c1-6-5-11(2)10-8(6)7-3-4-9-7/h5,7,9H,3-4H2,1-2H3
    • InChI Key: ZEKWEJXFLAGBMV-UHFFFAOYSA-N
    • SMILES: N1CCC1C1C(C)=CN(C)N=1

Computed Properties

  • Exact Mass: 151.110947427g/mol
  • Monoisotopic Mass: 151.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 29.8Ų

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Additional information on 3-(azetidin-2-yl)-1,4-dimethyl-1H-pyrazole

3-(Azetidin-2-yl)-1,4-dimethyl-1H-pyrazole: A Comprehensive Overview

3-(Azetidin-2-yl)-1,4-dimethyl-1H-pyrazole, with the CAS number 2229202-33-7, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring with an azetidine moiety and methyl substituents. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its versatility in chemical reactivity and biological activity. The azetidine group, a four-membered saturated ring containing one nitrogen atom, adds further complexity to the molecule's structure, enhancing its potential for various applications.

The synthesis of 3-(Azetidin-2-yl)-1,4-dimethyl-1H-pyrazole involves a series of carefully designed reactions that highlight the principles of modern organic chemistry. Researchers have employed methods such as cyclization reactions, nucleophilic substitutions, and coupling reactions to construct this compound efficiently. The use of transition metal catalysts has been particularly effective in facilitating these reactions, ensuring high yields and purity of the final product.

Recent studies have explored the biological activity of 3-(Azetidin-2-yl)-1,4-dimethyl-1H-pyrazole, revealing promising results in several therapeutic areas. For instance, this compound has shown potential as a modulator of ion channels, which are critical targets in the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, its ability to inhibit certain enzymes involved in inflammatory pathways suggests its potential application in anti-inflammatory therapies.

In the realm of materials science, 3-(Azetidin-2-yl)-1,4-dimethyl-1H-pyrazole has been investigated for its role in the development of advanced materials with unique electronic properties. Its ability to form stable coordination complexes with transition metals has made it a valuable component in the synthesis of metalloorganic frameworks (MOFs) and other porous materials. These materials hold great promise for applications in gas storage, catalysis, and sensing technologies.

The structural flexibility of 3-(Azetidin-2-yl)-1,4-dimethyl-1H-pyrazole also makes it an attractive candidate for further chemical modifications. Researchers have explored various substitution patterns on the pyrazole ring and azetidine group to enhance its bioavailability and pharmacokinetic properties. These modifications have led to the discovery of derivatives with improved potency and selectivity for specific biological targets.

In conclusion, 3-(Azetidin-2-yl)-1,4-dimethyl-1H-pyrazole, with its unique structure and diverse functional groups, continues to be a subject of intense research interest. Its potential applications span across multiple disciplines, from drug discovery to materials science. As researchers delve deeper into its properties and explore new synthetic routes, this compound is poised to make significant contributions to both academic and industrial advancements.

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